molecular formula C17H18BrNO2 B3060490 N-(2-Bromophenyl)-2-(4-isopropylphenoxy)acetamide CAS No. 431995-26-5

N-(2-Bromophenyl)-2-(4-isopropylphenoxy)acetamide

Cat. No.: B3060490
CAS No.: 431995-26-5
M. Wt: 348.2 g/mol
InChI Key: CRZVJPJGYARLPB-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2-(4-isopropylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromine atom attached to a phenyl ring, an isopropyl group attached to another phenyl ring, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-2-(4-isopropylphenoxy)acetamide typically involves the following steps:

    Formation of 2-Bromophenylamine: This can be achieved by the bromination of aniline using bromine in the presence of a suitable solvent like acetic acid.

    Preparation of 4-Isopropylphenol: This involves the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate.

    Formation of 2-(4-Isopropylphenoxy)acetic acid: This step involves the reaction of 4-isopropylphenol with chloroacetic acid in the presence of a base like sodium hydroxide.

    Amidation Reaction: Finally, 2-(4-Isopropylphenoxy)acetic acid is reacted with 2-bromophenylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-2-(4-isopropylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols.

    Reduction Reactions: The acetamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide can be used.

    Reduction Reactions: Reagents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include ketones and alcohols.

    Reduction Reactions: Products include primary and secondary amines.

Scientific Research Applications

N-(2-Bromophenyl)-2-(4-isopropylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-2-(4-isopropylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorophenyl)-2-(4-isopropylphenoxy)acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(2-Fluorophenyl)-2-(4-isopropylphenoxy)acetamide: Similar structure but with a fluorine atom instead of bromine.

    N-(2-Iodophenyl)-2-(4-isopropylphenoxy)acetamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness

N-(2-Bromophenyl)-2-(4-isopropylphenoxy)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications.

Properties

IUPAC Name

N-(2-bromophenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-12(2)13-7-9-14(10-8-13)21-11-17(20)19-16-6-4-3-5-15(16)18/h3-10,12H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZVJPJGYARLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358925
Record name STK071891
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431995-26-5
Record name STK071891
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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